REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][CH2:5]2.Br[C:20]1[C:21](=[O:28])[N:22]([CH3:27])[CH:23]=[C:24]([Br:26])[N:25]=1.C(N(CC)CC)C>CC(O)C>[Br:26][C:24]1[N:25]=[C:20]([NH:1][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][CH2:5]3)[C:21](=[O:28])[N:22]([CH3:27])[CH:23]=1
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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NC=1C=C2CCN(CC2=CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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2.68 g
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Type
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reactant
|
Smiles
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BrC=1C(N(C=C(N1)Br)C)=O
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Name
|
|
Quantity
|
1.5 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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The resulting yellow solids were collected by filtration
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Type
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CUSTOM
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Details
|
dried in vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C(C(=N1)NC=1C=C2CCN(CC2=CC1)C(=O)OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |